7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one
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Overview
Description
7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[45]decan-8-one is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a dioxane ring and a decane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one typically involves a multi-step process. One common method includes the use of a Prins/pinacol reaction, which is a Lewis acid-catalyzed cascade process. This method allows for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . The reaction conditions often involve the use of toluene as a solvent and a Dean-Stark apparatus to remove water, ensuring high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one exerts its effects is not fully understood. its molecular structure suggests that it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Used in medicinal chemistry for its pharmacological properties.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a potent RIPK1 kinase inhibitor.
Uniqueness
7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[45]decan-8-one is unique due to its specific spirocyclic structure and the presence of methoxy groups on the aromatic ring
Properties
CAS No. |
88176-84-5 |
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Molecular Formula |
C16H20O5 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C16H20O5/c1-18-14-4-3-11(9-15(14)19-2)12-10-16(6-5-13(12)17)20-7-8-21-16/h3-4,9,12H,5-8,10H2,1-2H3 |
InChI Key |
YHEOANLXFJVZKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3(CCC2=O)OCCO3)OC |
Origin of Product |
United States |
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